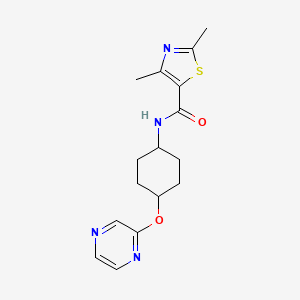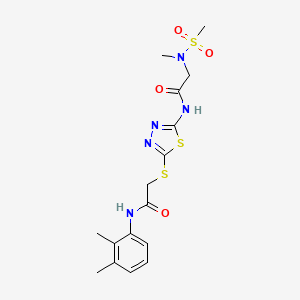
N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H21N5O4S3 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications of Related Compounds
Carbonic Anhydrase Inhibition : Compounds containing 1,3,4-thiadiazole and sulfonamide groups have been explored for their inhibitory activity against carbonic anhydrase isoforms. For example, studies on sulfonamide derivatives have shown that they can serve as potent inhibitors of carbonic anhydrase, which is a target for treating conditions like glaucoma, epilepsy, and certain types of cancer (Carta et al., 2017).
Antibacterial and Antifungal Activity : Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The structural modification of thiadiazole compounds has led to the identification of new agents with potential application in combating infectious diseases (Gadad et al., 2000).
Anticancer Activity : Some sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Research has highlighted the potential of these compounds in inhibiting the growth of cancer cells, indicating their usefulness in cancer research and therapy (Ghorab et al., 2015).
Enzyme Inhibition for Therapeutic Applications : Sulfonamides and thiadiazoles have been investigated for their ability to inhibit various enzymes that are therapeutic targets for diseases. For example, thioureas containing the sulfonamide group have been evaluated for their carbonic anhydrase inhibitory activity, offering insights into designing drugs for diseases related to enzyme dysfunction (Saeed et al., 2014).
Drug Design and Molecular Docking Studies : The structural characteristics of thiadiazole and sulfonamide derivatives make them suitable candidates for drug design and molecular docking studies. These studies help in understanding the interaction between these compounds and biological targets, facilitating the development of more potent and selective therapeutic agents (Shkair et al., 2016).
properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S3/c1-10-6-5-7-12(11(10)2)17-14(23)9-26-16-20-19-15(27-16)18-13(22)8-21(3)28(4,24)25/h5-7H,8-9H2,1-4H3,(H,17,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMQLXCZRBAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

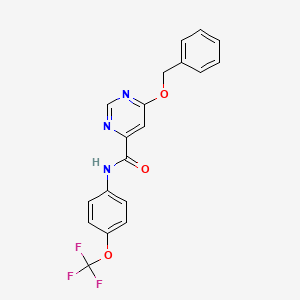
![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)
![3-Fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2694633.png)
![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2694635.png)
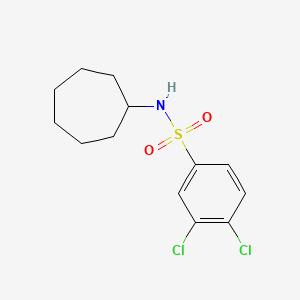
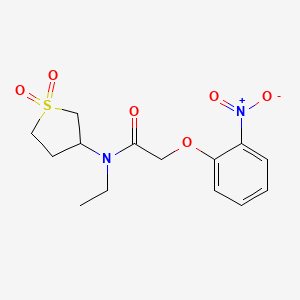
![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)
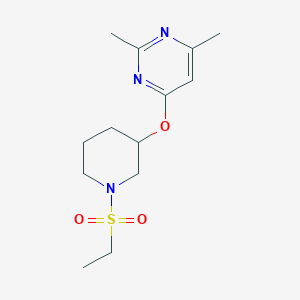
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2694641.png)
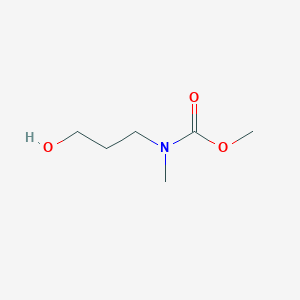
![4-{[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(3-methoxypropyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2694646.png)
![N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2694647.png)
